molecular formula C10H13N3OS B13116966 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile

2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile

Cat. No.: B13116966
M. Wt: 223.30 g/mol
InChI Key: UJAGBDWMJNIOBH-UHFFFAOYSA-N
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Description

2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent functional group modifications to introduce the nitrile group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring structure allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2-(4-Methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile
  • 2-(5-Ethyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile
  • 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetonitrile

Compared to these compounds, 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(5-ethyl-4-methyl-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetonitrile

InChI

InChI=1S/C10H13N3OS/c1-4-8-7(2)12-10(15-3)13(6-5-11)9(8)14/h4,6H2,1-3H3

InChI Key

UJAGBDWMJNIOBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC#N)SC)C

Origin of Product

United States

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